

# An In-depth Technical Guide to 2-Methyl-4-oxopentanal

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methyl-4-oxopentanal

Cat. No.: B14717559

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **2-Methyl-4-oxopentanal**, a bifunctional organic compound with applications as a versatile building block in chemical synthesis.

## Chemical Identity and Properties

**2-Methyl-4-oxopentanal** is an organic compound that features both an aldehyde and a ketone functional group.<sup>[1]</sup> Its unique structure makes it a useful intermediate in various chemical reactions.

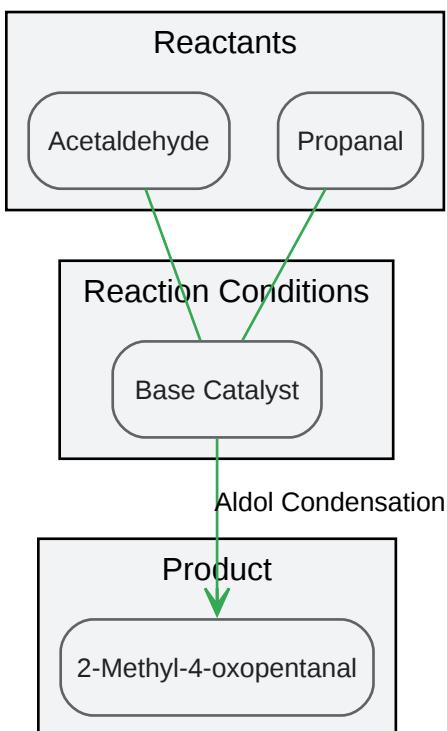
- IUPAC Name: **2-methyl-4-oxopentanal**<sup>[1][2]</sup>
- CAS Number: 23260-39-1<sup>[1][2]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Methyl-4-oxopentanal** is presented in the table below. This data is essential for designing experimental conditions and for computational modeling.

| Property                     | Value                       | Source                                                      |
|------------------------------|-----------------------------|-------------------------------------------------------------|
| Molecular Formula            | C6H10O2                     | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight             | 114.14 g/mol                | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Exact Mass                   | 114.06800 Da                | <a href="#">[3]</a>                                         |
| XLogP3                       | -0.1                        | <a href="#">[1]</a>                                         |
| Hydrogen Bond Acceptor Count | 2                           | <a href="#">[1]</a>                                         |
| PSA (Polar Surface Area)     | 34.14 Å <sup>2</sup>        | <a href="#">[3]</a>                                         |
| Canonical SMILES             | CC(CC(=O)C)C=O              | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| InChI Key                    | IDAHIBMEKOEBRG-UHFFFAOYSA-N | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> |

## Synthesis and Reactivity


**2-Methyl-4-oxopentanal** can be synthesized through several methods, primarily leveraging well-established organic reactions. Its bifunctional nature also dictates its reactivity, allowing for selective transformations.

## Synthesis Methodologies

The primary routes for the synthesis of **2-Methyl-4-oxopentanal** include:

- Aldol Condensation: This method involves the reaction of acetaldehyde with propanal in the presence of a base to yield **2-Methyl-4-oxopentanal**.[\[1\]](#)
- Oxidation of Alcohols: The oxidation of 2-methyl-4-pentanol using suitable oxidizing agents, such as potassium permanganate or chromic acid, can produce the target aldehyde.[\[1\]](#)

The following diagram illustrates a generalized workflow for the synthesis of **2-Methyl-4-oxopentanal** via Aldol Condensation.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **2-Methyl-4-oxopentanal**.

## Chemical Reactivity

The chemical behavior of **2-Methyl-4-oxopentanal** is characterized by the reactivity of its aldehyde and ketone functional groups. Key reactions include:

- Nucleophilic Addition: The carbonyl carbons are susceptible to nucleophilic attack, leading to the formation of alcohols and other derivatives.[\[1\]](#)
- Condensation Reactions: It can react with amines or alcohols to form imines or acetals, respectively.[\[1\]](#)
- Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid using appropriate oxidizing agents.[\[1\]](#)

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Methyl-4-oxopentanal** is not readily available in the searched literature, a representative procedure for a similar transformation, the synthesis of a pyrrole derivative from 4-oxopentanal, is provided below. This protocol illustrates the handling and reactivity of a related 1,4-dicarbonyl compound.

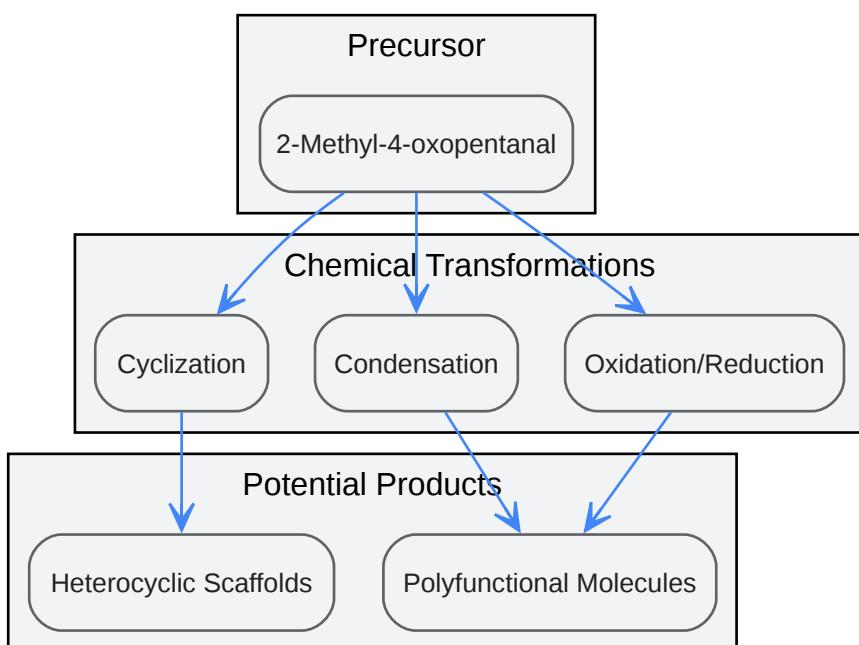
#### Protocol: Synthesis of 1-Benzyl-2-methylpyrrole from 4-Oxopentanal

This protocol is adapted from a general procedure for Paal-Knorr pyrrole synthesis.

#### Materials:

- 4-Oxopentanal (1.0 equivalent)
- Benzylamine (1.05 equivalents)
- Glacial Acetic Acid
- Saturated aqueous solution of sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Hexane
- Ethyl acetate

#### Procedure:


- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-oxopentanal in glacial acetic acid.
- Addition of Amine: Add benzylamine dropwise to the stirred solution at room temperature.
- Reaction: Heat the reaction mixture to 100 °C and maintain for 3 hours.
- Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 1-benzyl-2-methylpyrrole.

## Applications and Relevance in Drug Development

While **2-Methyl-4-oxopentanal** is not a known active pharmaceutical ingredient, its utility as a chemical intermediate makes it relevant to drug development professionals.<sup>[1]</sup> Its structural motifs can be found in more complex molecules, and its reactivity allows for the construction of diverse molecular scaffolds. For instance, the related compound 4-oxopentanal is a precursor for the synthesis of pyrroles, which are core structures in numerous pharmaceuticals.

The following diagram illustrates the logical relationship of **2-Methyl-4-oxopentanal** as a building block in synthetic chemistry.



[Click to download full resolution via product page](#)

Caption: Role of **2-Methyl-4-oxopentanal** as a synthetic precursor.

## Safety Information

**2-Methyl-4-oxopentanal** is a flammable liquid and vapor. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area, away from heat, sparks, and open flames. It may cause skin and serious eye irritation, as well as respiratory irritation. The use of personal protective equipment, including gloves, safety goggles, and respiratory protection, is recommended. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy 2-Methyl-4-oxopentanal | 23260-39-1 [smolecule.com]
- 2. 2-Methyl-4-oxopentanal | C6H10O2 | CID 13699909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-methyl-4-oxopentanal | CAS#:23260-39-1 | Chemsra [chemsra.com]
- 4. 2-Methyl-4-oxopentanal | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyl-4-oxopentanal]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14717559#2-methyl-4-oxopentanal-cas-number-and-iupac-name>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)